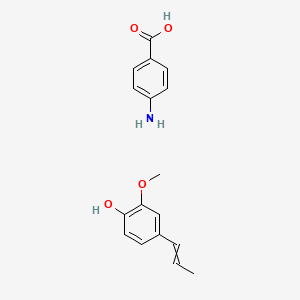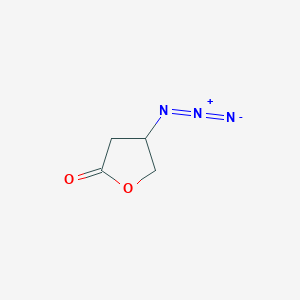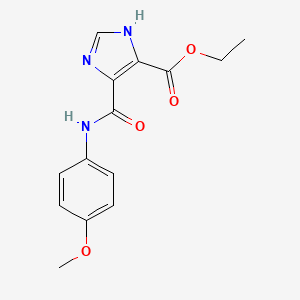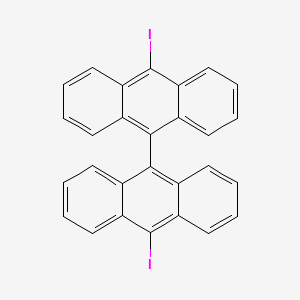
2,5,8,11,14,17,20,23,26-Nonaoxadotriacontan-32-oic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5,8,11,14,17,20,23,26-Nonaoxadotriacontan-32-oic acid is a complex organic compound characterized by its long chain of carbon atoms interspersed with oxygen atoms. This compound is part of the polyethylene glycol (PEG) family, which is known for its versatility and wide range of applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17,20,23,26-Nonaoxadotriacontan-32-oic acid typically involves the polymerization of ethylene oxide followed by the introduction of a carboxylic acid group at one end of the polymer chain. The reaction conditions often include the use of catalysts such as potassium hydroxide or sodium hydroxide to facilitate the polymerization process. The reaction is usually carried out under controlled temperature and pressure to ensure the desired molecular weight and structure of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous polymerization processes. These processes involve the use of large reactors where ethylene oxide is continuously fed and polymerized in the presence of a catalyst. The resulting polymer is then subjected to further chemical modifications to introduce the carboxylic acid group, resulting in the final product.
化学反应分析
Types of Reactions
2,5,8,11,14,17,20,23,26-Nonaoxadotriacontan-32-oic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The compound can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can result in the formation of esters, amides, or other derivatives.
科学研究应用
2,5,8,11,14,17,20,23,26-Nonaoxadotriacontan-32-oic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: It is used in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: The compound finds applications in the production of surfactants, lubricants, and other industrial chemicals.
作用机制
The mechanism of action of 2,5,8,11,14,17,20,23,26-Nonaoxadotriacontan-32-oic acid involves its ability to interact with various molecular targets and pathways. The compound’s long polyethylene glycol chain allows it to form hydrogen bonds and interact with hydrophilic surfaces, enhancing the solubility and stability of the molecules it is attached to. This property is particularly useful in drug delivery systems, where the compound can improve the solubility and bioavailability of hydrophobic drugs.
相似化合物的比较
2,5,8,11,14,17,20,23,26-Nonaoxadotriacontan-32-oic acid can be compared with other polyethylene glycol derivatives, such as:
2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-ol: This compound has a longer polyethylene glycol chain and is used in similar applications but may offer different solubility and stability properties.
The uniqueness of this compound lies in its specific chain length and functional group, which confer distinct properties and applications compared to other polyethylene glycol derivatives.
属性
CAS 编号 |
477775-62-5 |
|---|---|
分子式 |
C23H46O11 |
分子量 |
498.6 g/mol |
IUPAC 名称 |
6-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexanoic acid |
InChI |
InChI=1S/C23H46O11/c1-26-7-8-28-11-12-30-15-16-32-19-20-34-22-21-33-18-17-31-14-13-29-10-9-27-6-4-2-3-5-23(24)25/h2-22H2,1H3,(H,24,25) |
InChI 键 |
FIIJHOIACANQKS-UHFFFAOYSA-N |
规范 SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]-](/img/structure/B14244412.png)
![1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-one](/img/structure/B14244428.png)

![1-[1,2-Difluoro-2-(4-heptylphenyl)ethenyl]-4-(octyloxy)benzene](/img/structure/B14244444.png)
![Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione](/img/structure/B14244448.png)

![(E)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14244475.png)

![2H-1-Benzopyran-2-one, 4-[3-(4-methoxyphenyl)-1,4,2-dioxazol-5-yl]-](/img/structure/B14244480.png)

![9,10-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14244490.png)

![4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid](/img/structure/B14244503.png)

